molecular formula C13H15N5O3 B11483710 1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)-

1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)-

Cat. No.: B11483710
M. Wt: 289.29 g/mol
InChI Key: RPGBOSOPTRXHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrazole ring and a pyridinylmethyl group attached to the nitrogen atom of the butanamide side chain. The compound’s unique structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)- typically involves multiple steps. One common method includes the nitration of pyrazole derivatives. For instance, 4-nitropyrazole can be synthesized by reacting pyrazole with nitric acid and sulfuric acid under controlled conditions . The resulting nitropyrazole can then be further modified to introduce the butanamide and pyridinylmethyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Cyclization: Acidic or basic catalysts to facilitate ring closure.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various heterocyclic compounds with potential biological activity.

Scientific Research Applications

1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyridinylmethyl moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Nitropyrazole: A simpler analog with a nitro group at the 4-position of the pyrazole ring.

    1H-Pyrazole-3-carboxamide: Another pyrazole derivative with a carboxamide group.

    4-Nitro-1H-pyrazole-3,5-diyl derivatives: Compounds with additional functional groups at the 3 and 5 positions.

Uniqueness

1H-Pyrazole-1-butanamide, 4-nitro-N-(4-pyridinylmethyl)- is unique due to its combination of a nitro group, a butanamide side chain, and a pyridinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C13H15N5O3/c19-13(15-8-11-3-5-14-6-4-11)2-1-7-17-10-12(9-16-17)18(20)21/h3-6,9-10H,1-2,7-8H2,(H,15,19)

InChI Key

RPGBOSOPTRXHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.